molecular formula C22H26N2O B5852894 1-(4-biphenylylcarbonyl)-4-cyclopentylpiperazine

1-(4-biphenylylcarbonyl)-4-cyclopentylpiperazine

Cat. No. B5852894
M. Wt: 334.5 g/mol
InChI Key: UTEWSAVWLMYMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylcarbonyl)-4-cyclopentylpiperazine, also known as BMS-181,101, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized by Bristol-Myers Squibb in the 1990s as a potential treatment for anxiety and depression. However, further research has revealed its potential as a research tool in neuroscience.

Mechanism of Action

The mechanism of action of 1-(4-biphenylylcarbonyl)-4-cyclopentylpiperazine involves its selective antagonism of the 5-HT1A receptor. This receptor is a G protein-coupled receptor that is coupled to inhibitory G proteins. When activated by serotonin, it inhibits the release of neurotransmitters such as dopamine and norepinephrine. By blocking the activation of the 5-HT1A receptor, 1-(4-biphenylylcarbonyl)-4-cyclopentylpiperazine enhances the release of these neurotransmitters.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-cyclopentylpiperazine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to increase the release of dopamine and norepinephrine in the prefrontal cortex and hippocampus, two brain regions involved in mood regulation. It has also been shown to enhance the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs) in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-biphenylylcarbonyl)-4-cyclopentylpiperazine in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other receptors. However, one limitation is that it has only been tested in animal models, and its effects in humans may be different.

Future Directions

There are several future directions for research involving 1-(4-biphenylylcarbonyl)-4-cyclopentylpiperazine. One area of interest is its potential as an antidepressant. Studies have shown that it enhances the antidepressant effects of SSRIs, and further research could explore its potential as a standalone treatment for depression. Another area of interest is its role in the regulation of stress and anxiety. 1-(4-biphenylylcarbonyl)-4-cyclopentylpiperazine has been shown to reduce stress-induced anxiety in animal models, and further research could explore its potential as a treatment for anxiety disorders. Additionally, research could explore its potential as a tool for studying the function of the 5-HT1A receptor in humans.

Synthesis Methods

The synthesis of 1-(4-biphenylylcarbonyl)-4-cyclopentylpiperazine involves the condensation of 4-biphenylcarboxylic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid to obtain the final product.

Scientific Research Applications

1-(4-biphenylylcarbonyl)-4-cyclopentylpiperazine has been used as a research tool in neuroscience to study the function of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. 1-(4-biphenylylcarbonyl)-4-cyclopentylpiperazine is a selective antagonist of the 5-HT1A receptor, which means it binds to the receptor and prevents its activation by serotonin.

properties

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c25-22(24-16-14-23(15-17-24)21-8-4-5-9-21)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-3,6-7,10-13,21H,4-5,8-9,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEWSAVWLMYMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-4-yl(4-cyclopentylpiperazin-1-yl)methanone

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